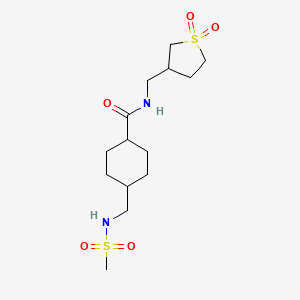
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a series of molecules that have been identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . The GIRK channels play a crucial role in regulating the electrical activity of cells, and activators of these channels are of significant interest in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in a potent and selective GIRK1/2 activator. The compounds were evaluated in tier 1 DMPK assays, and some displayed nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Molecular Structure Analysis
The molecular structure of this compound includes a 1,1-dioxidotetrahydrothiophen-3-yl group, a methylsulfonamidomethyl group, and a cyclohexanecarboxamide group . The exact structure would require more specific information or a detailed structural analysis.科学的研究の応用
Antimicrobial Activity
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide and its derivatives have been studied for their antimicrobial properties. Ghorab et al. (2017) synthesized a series of related compounds and evaluated them for antibacterial and antifungal activities. These compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, with some displaying higher activity than reference drugs (Ghorab et al., 2017).
Catalytic Properties
Research by Tran et al. (2014) explored the catalytic potential of related compounds in copper-catalyzed intermolecular amidation and imidation of unactivated alkanes. This study highlights the use of these compounds in facilitating chemical reactions that are significant in synthetic chemistry (Tran et al., 2014).
Application in Asymmetric Synthesis
Wipf and Wang (2002) investigated derivatives of this compound as ligands for metal-mediated catalytic asymmetric synthesis. These derivatives were particularly effective in the addition of alkylzinc reagents to aliphatic aldehydes, achieving high enantiomeric excess (Wipf & Wang, 2002).
Synthesis of Novel Compounds
Ye et al. (2014) utilized related compounds in the stereoselective [3+2] cycloaddition of N-tert-butanesulfinyl imines to arynes. This method facilitated the synthesis of cyclic sulfoximines, demonstrating the utility of these compounds in creating new chemical entities with potential biological activities (Ye et al., 2014).
Cytotoxic Activity
Li et al. (2014) synthesized 1,8-dioxo-decahydroacridines derivatives bearing a biologically active sulfonamide moiety, related to the compound . These derivatives showed moderate to potent cytotoxic activity against various human tumor cell lines (Li et al., 2014).
作用機序
1: Discovery, synthesis and biological characterization of a series of N- (1- (1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators 2: N-(1,1-dioxidotetrahydrothiophen-3-yl)acrylamide - ChemicalBook 3: 2-Amino-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)propanamide hydrochloride 4: N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylamino)acetamide
将来の方向性
The discovery and characterization of this compound as a GIRK channel activator opens up new possibilities for the development of drugs targeting these channels . Future research could focus on optimizing the potency and selectivity of these compounds, as well as investigating their potential therapeutic applications.
特性
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5S2/c1-22(18,19)16-9-11-2-4-13(5-3-11)14(17)15-8-12-6-7-23(20,21)10-12/h11-13,16H,2-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACOUXLIUUAOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)C(=O)NCC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[3-(1H-benzimidazol-2-yl)-7-methoxychromen-2-ylidene]amino]benzonitrile](/img/structure/B2987604.png)
![1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
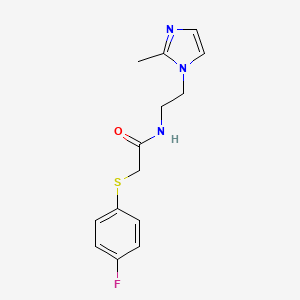
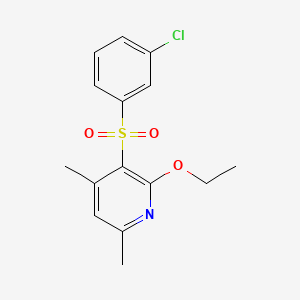
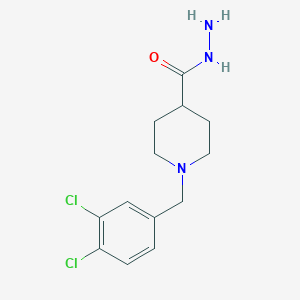
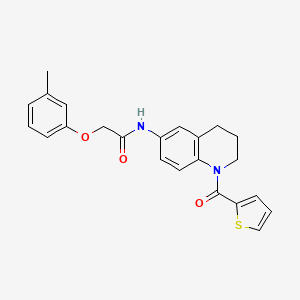
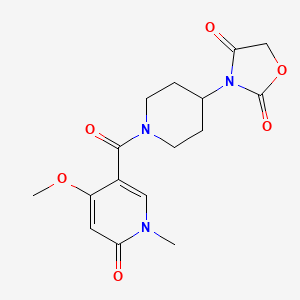
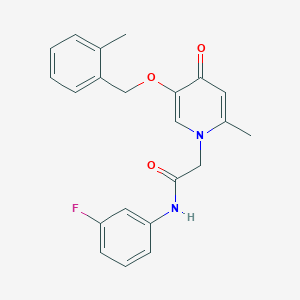
![Methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2987619.png)
![N-(1-cyanocyclopropyl)-2-(furan-2-yl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2987620.png)
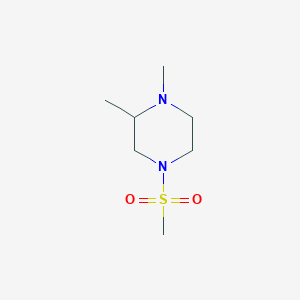
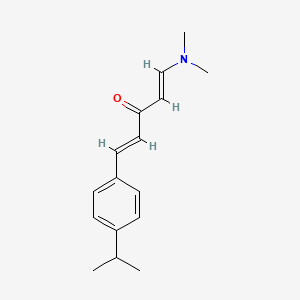
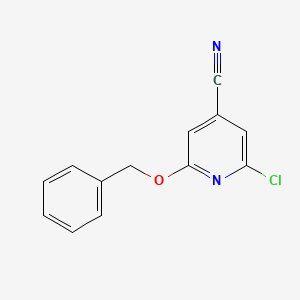
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2987627.png)